molecular formula C7H9BrN2 B1603036 2-(6-Bromopyridin-2-YL)ethanamine CAS No. 404034-81-7

2-(6-Bromopyridin-2-YL)ethanamine

Cat. No.: B1603036
CAS No.: 404034-81-7
M. Wt: 201.06 g/mol
InChI Key: SPZHBKMCZADCIW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Bromopyridine Derivatives in Organic Synthesis

Bromopyridine derivatives represent a significant class of heterocyclic compounds that have long been pivotal in the field of organic synthesis. The introduction of a bromine atom onto the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations. Historically, the synthesis of bromopyridines, such as 2-bromopyridine (B144113), was achieved through methods like the diazotization of aminopyridines followed by bromination, a technique that has been refined over the years for improved yields and safety. wikipedia.orgorgsyn.org One established method involves reacting 2-aminopyridine (B139424) with sodium nitrite (B80452) and bromine in the presence of hydrobromic acid. orgsyn.org Alternative approaches have also been explored, including direct bromination of pyridine at high temperatures and halogen exchange reactions. google.com

The significance of bromopyridines lies in their versatility as building blocks. The carbon-bromine bond can readily participate in a wide array of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. This reactivity has made bromopyridine derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, 2-bromopyridine is a precursor in the synthesis of the drug Pipradrol. wikipedia.org The ability to functionalize the pyridine ring at specific positions by leveraging the bromo-substituent has been a cornerstone of synthetic strategy for decades.

Structural Features and Core Research Interests of 2-(6-Bromopyridin-2-YL)ethanamine

This compound is a bifunctional molecule possessing a distinct set of structural features that drive its research interest. The molecule consists of a pyridine ring substituted at the 6-position with a bromine atom and at the 2-position with an ethanamine side chain (-CH₂CH₂NH₂). chemicalbook.comsinfoobiotech.com This arrangement provides two key reactive sites: the nucleophilic primary amine of the ethanamine group and the electrophilic carbon atom attached to the bromine on the pyridine ring.

The core research interest in this compound stems from its utility as a versatile building block. The primary amine allows for the formation of amides, imines, and other nitrogen-containing functionalities, while the bromo-group can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This dual reactivity enables the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. Researchers are particularly interested in using such scaffolds to develop new ligands for metal catalysis or to construct novel bioactive compounds. The specific regio-substitution pattern (2,6-disubstitution) also imparts particular conformational properties that can be exploited in the design of targeted molecular structures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 404034-81-7
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol

Overview of Key Research Domains and Methodological Approaches in its Study

The primary research domain for this compound is as a key intermediate in organic and medicinal chemistry. Its structural framework is incorporated into larger molecules designed for specific biological targets or material properties. For example, related 2-bromo-6-alkylaminopyridines have been synthesized and studied for their potential to form stable metal complexes, which are of interest in the development of extended metal atom chains (EMACs). georgiasouthern.edu

The methodological approaches to studying and utilizing this compound are centered on standard organic synthesis and characterization techniques.

Synthesis: The synthesis of this compound and its analogues often involves nucleophilic substitution reactions on a di-substituted pyridine, such as 2,6-dibromopyridine (B144722), with an appropriate amine. georgiasouthern.edu These reactions may be carried out under high pressure and temperature to drive the reaction to completion. georgiasouthern.edu

Characterization: The structural integrity and purity of the synthesized compounds are typically confirmed using a suite of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. georgiasouthern.edu Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions. georgiasouthern.edu

Applications in Synthesis: As a building block, it is used in multi-step synthetic pathways. The amine group can be protected while the bromo-group undergoes a cross-coupling reaction, or vice-versa, allowing for sequential and controlled modifications of the molecule.

Table 2: Research Applications and Techniques

Research AreaApplication/TechniqueDescription
Organic Synthesis Building BlockUsed as a starting material or intermediate for more complex molecules.
Medicinal Chemistry ScaffoldProvides a core structure for the development of new potential therapeutic agents.
Coordination Chemistry Ligand SynthesisSynthesis of ligands for creating metal complexes with specific catalytic or magnetic properties. georgiasouthern.edu
Analytical Chemistry NMR SpectroscopyUsed to confirm the structure and purity of the compound and its derivatives. georgiasouthern.edu
Chromatography TLCEmployed to monitor the progress of synthetic reactions involving the compound. georgiasouthern.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZHBKMCZADCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623519
Record name 2-(6-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404034-81-7
Record name 2-(6-Bromopyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 6 Bromopyridin 2 Yl Ethanamine

Precursor Synthesis and Starting Material Derivatization Strategies

The foundation of synthesizing 2-(6-Bromopyridin-2-YL)ethanamine lies in the effective preparation of appropriately substituted pyridine (B92270) precursors. Chemists employ several strategic approaches, starting from various pyridine derivatives to build the necessary 6-bromo-2-substituted pyridine framework.

Pyridine N-oxides serve as highly versatile intermediates in the synthesis of substituted pyridines because they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. semanticscholar.org The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating substitutions that are otherwise difficult to achieve. abertay.ac.uk

The synthesis of 2-substituted pyridines from pyridine N-oxides is a well-established strategy. umich.edu For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process using reagents like tert-butylamine (B42293) and tosyl anhydride (B1165640) (Ts₂O), followed by acid-mediated removal of the tert-butyl group. semanticscholar.org Another method involves using phosphonium (B103445) salts like PyBroP to activate the N-oxide for regioselective addition of amine nucleophiles. semanticscholar.orgumich.edu While not a direct route to the title compound, these amination methods highlight the utility of N-oxides in introducing nitrogen-containing substituents at the 2-position.

Furthermore, pyridine N-oxides can undergo halogenation. For example, bromination of pyridine N-oxide in the presence of 90% sulfuric acid can yield a mixture of 2-bromopyridine (B144113) N-oxide and 4-bromopyridine (B75155) N-oxide. abertay.ac.uk Subsequent deoxygenation and further functionalization can lead to the desired precursor. The reactivity of pyridine N-oxides makes them attractive starting points for complex pyridine derivatives. researchgate.net

The functionalization of already substituted pyridines is a more direct and common approach. bath.ac.uk Starting with a pyridine ring that already contains a functional group that can be converted into the ethanamine side chain or the bromo substituent is a key strategy.

A common precursor for 6-brominated pyridines is 2-amino-6-methylpyridine. chemicalbook.com This compound can undergo a Sandmeyer-type reaction, involving diazotization followed by bromination, to introduce the bromine atom at the 6-position. The methyl group at the 2-position can then be further functionalized. For example, 6-bromo-2-methylpyridine can be oxidized to 6-bromo-2-pyridine carboxylic acid, which in turn can be esterified to form 6-bromo-2-pyridine methyl formate. google.com This ester can then serve as a handle for introducing the ethanamine side chain through reduction and further chemical transformations.

Another approach involves the use of ylidenemalononitriles, which can react with primary amines to form highly substituted pyridines, demonstrating the versatility of starting with pre-functionalized, non-pyridine precursors to build the pyridine ring itself. nih.gov

Perhaps the most direct route to the 2-(6-Bromopyridin-2-YL) core involves the selective functionalization of dihalogenated pyridines, with 2,6-dibromopyridine (B144722) being a prime starting material. georgiasouthern.edugeorgiasouthern.edu This symmetrical molecule allows for sequential, selective substitution at the 2- and 6-positions.

One bromine atom can be selectively replaced by an amine-containing group through nucleophilic aromatic substitution, leaving the other bromine atom intact. For example, reacting 2,6-dibromopyridine with methylamine (B109427) under high temperature and pressure in a pressure tube can yield 2-Bromo-6-methylaminopyridine with a respectable yield. georgiasouthern.edugeorgiasouthern.edu This selective mono-amination is a crucial step. By choosing a nucleophile that contains the two-carbon chain, or can be easily converted to it, one can build the ethanamine side chain directly.

The table below summarizes a relevant reaction starting from 2,6-dibromopyridine.

Starting MaterialReagentProductYieldReference
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine54.1% georgiasouthern.edugeorgiasouthern.edu
2,6-DibromopyridineEthylamine (B1201723)2-Bromo-6-ethylaminopyridine georgiasouthern.edu

This strategy of modifying dibromopyridine through a sequence of aminations is a key synthetic approach. georgiasouthern.edu The remaining bromo group is then available for further reactions or remains as the desired substituent in the final product.

Reaction Pathways and Mechanism Elucidation in this compound Synthesis

Understanding the underlying reaction mechanisms is critical for optimizing the synthesis of this compound. The two key transformations are the introduction of the bromine atom onto the pyridine ring and the attachment of the ethanamine side chain.

Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. bath.ac.uk However, several methods have been developed to achieve this transformation.

One of the most effective methods for synthesizing 2-bromopyridine involves the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite (B80452) at low temperatures. orgsyn.org This Sandmeyer-type reaction proceeds via a diazonium salt intermediate, which is subsequently displaced by a bromide ion.

Key Steps in Bromination of 2-Aminopyridine:

Formation of a perbromide salt from 2-aminopyridine, HBr, and Br₂ at low temperature (≤0 °C). orgsyn.org

Diazotization with sodium nitrite solution, still at low temperature. orgsyn.org

Neutralization with a strong base (e.g., NaOH). orgsyn.org

Extraction of the 2-bromopyridine product. orgsyn.org

This method can be adapted for substituted aminopyridines, such as 2-amino-6-methylpyridine, to produce the corresponding 2-bromo-6-methylpyridine, a key precursor. chemicalbook.com

The introduction of the ethanamine side chain typically occurs via a nucleophilic substitution reaction, where an amine-containing nucleophile displaces a leaving group (like a halogen) on the pyridine ring. pearson.com The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when electron-withdrawing groups are present or at the α- and γ-positions relative to the ring nitrogen. pearson.comnih.gov

In the context of synthesizing this compound from a precursor like 2,6-dibromopyridine, one of the bromine atoms acts as a leaving group. The reaction with a nucleophile such as ethanolamine, followed by subsequent chemical modification, or directly with a protected form of 2-aminoethanide, would lead to the desired product. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, and while it can lead to unexpected nitro-group migration, it underscores the principle of nucleophilic substitution on brominated pyridine rings. clockss.orgresearchgate.net

The mechanism for such a substitution generally involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to restore aromaticity. The reactivity can be influenced by the solvent, base, and temperature. clockss.org For instance, the amination of 3-halo-4-aminopyridines can proceed through an intramolecular nucleophilic aromatic substitution. nih.gov While the specific introduction of an ethanamine side chain onto a 6-bromopyridine at the 2-position is not explicitly detailed in a single source, the principles are well-established through analogous reactions. georgiasouthern.edu

Reductive Amination Routes and Related Methodologies

Reductive amination, a cornerstone of amine synthesis, offers a powerful and direct method for the preparation of this compound. wikipedia.org This reaction typically involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of the target compound, this would conceptually involve the reaction of (6-bromopyridin-2-yl)acetaldehyde with an amine source in the presence of a suitable reducing agent.

The versatility of reductive amination lies in its ability to accommodate a wide range of substrates and reagents. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Notably, sodium cyanoborohydride is often favored due to its selective reduction of imines in the presence of aldehydes. masterorganicchemistry.com The reaction is typically carried out under mild, slightly acidic conditions (pH 4-5) to facilitate imine formation. youtube.com

While direct alkylation of amines can be challenging to control and often leads to multiple alkylations, reductive amination provides a more controlled approach to forming the desired carbon-nitrogen bond. masterorganicchemistry.com The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. Subsequent reduction of the imine yields the final amine product. wikipedia.org

Recent advancements have explored the use of biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms), for asymmetric reductive amination. nih.govresearchgate.net These enzymatic methods offer high stereoselectivity, which is crucial for the synthesis of chiral pharmaceuticals. nih.govresearchgate.net Although the direct application to this compound is not extensively documented in the provided results, the general principles of enzymatic reductive amination hold promise for future synthetic strategies. researchgate.net

Condensation Reactions with Pyridine-Carbaldehyde and Amines

Condensation reactions provide an alternative pathway to the synthesis of this compound and its derivatives. A key starting material for this approach is 6-bromo-2-pyridinecarboxaldehyde. sigmaaldrich.com This aldehyde can undergo condensation with various amines to form imines, which can then be reduced to the desired ethanamine derivative.

For instance, the reaction of 6-bromopyridine-2-carbaldehyde (B14951) with an appropriate amine, such as a protected form of aminoacetaldehyde or a related species, would lead to an imine intermediate. Subsequent reduction would yield the target compound. The efficiency of these condensation reactions can be influenced by the reaction conditions, including the choice of solvent and the presence of catalysts. rsc.org Water suspension has been shown to be an efficient medium for some condensation reactions of aldehydes and amines. rsc.org

The synthesis of the precursor aldehyde, 6-bromo-2-pyridinecarboxaldehyde, can be achieved from 2,6-dibromopyridine. prepchem.com This involves a monolithiation at low temperature followed by reaction with a formylating agent like dimethylformamide (DMF). prepchem.com

Catalytic Systems and Reagents Employed in Synthesis

The synthesis of this compound and related aminopyridines heavily relies on the use of sophisticated catalytic systems and a variety of reagents to facilitate efficient bond formation and achieve high yields.

Transition Metal Catalysis in C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of aryl amines. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgnih.gov

In the context of synthesizing derivatives of this compound, the bromine atom on the pyridine ring serves as a handle for Buchwald-Hartwig amination. This methodology allows for the introduction of various amino groups at the 6-position of the pyridine ring. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and bidentate phosphine ligands like BINAP and DPPF often employed to improve reaction rates and yields. wikipedia.orgnih.gov Strong bases like sodium tert-butoxide are essential for catalyst turnover. researchgate.net

Table 1: Key Components in Buchwald-Hartwig Amination

ComponentFunctionExamples
Palladium Catalyst Facilitates the cross-coupling reactionPd(OAc)₂, Pd₂(dba)₃
Ligand Modulates the reactivity of the palladium centerXantphos, BINAP, DPPF, XPhos
Base Promotes deprotonation of the amine and catalyst turnoverSodium tert-butoxide (NaOtBu), K₃PO₄
Aryl Halide The electrophilic coupling partner2-Bromopyridines
Amine The nucleophilic coupling partnerPrimary and secondary amines

The mechanism of the Buchwald-Hartwig amination involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org

Metal-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. mdpi.com This has led to the exploration of metal-free and green chemistry approaches for the synthesis of aminopyridines. ejcmpr.comresearchgate.net

Metal-free amination reactions offer an attractive alternative to transition metal-catalyzed methods, avoiding the use of potentially toxic and expensive heavy metals. georgiasouthern.edu For instance, the nucleophilic substitution of fluorinated pyridines with amines can proceed under catalyst-free conditions. rsc.org The use of acetamidine (B91507) hydrochloride as an ammonia (B1221849) source in the amination of 2-fluoropyridine (B1216828) derivatives has been reported as an efficient, high-yielding, and chemoselective method. rsc.org

Green chemistry principles also advocate for the use of safer solvents, microwave-assisted synthesis, and solvent-free reaction conditions. mdpi.comrsc.org Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com Solvent-free condensation reactions, for example, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine (DMAP), have been developed for the amidation of carboxylic acids. rsc.org

Optimization of Reaction Conditions and Solvent Systems

The success of any synthetic protocol hinges on the careful optimization of reaction conditions, including temperature, reaction time, and the choice of solvent. researchgate.net

In the synthesis of substituted 2-bromopyridines, temperature plays a crucial role. For example, in copper-catalyzed C-N coupling reactions, increasing the temperature from 70°C to 90°C can lead to higher yields of the monosubstituted product. However, a further increase to 110°C may favor the formation of the disubstituted product. researchgate.net

The choice of solvent can also have a significant impact on the outcome of a reaction. researchgate.net In the aforementioned copper-catalyzed amination, DMSO was found to be the optimal solvent compared to others like DMF, toluene, and dioxane. researchgate.net For reductive amination reactions, solvents like dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used, often with an acid catalyst such as acetic acid. nih.gov

The development of practical synthetic methods often involves screening different catalysts, bases, and ligands to identify the most efficient combination for a particular transformation. researchgate.net For example, in the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, conducting the reaction in sealed tubes has been shown to be an effective strategy. researchgate.netscispace.com

Purification and Isolation Techniques in Synthetic Protocols

The final and critical step in any synthesis is the purification and isolation of the target compound to obtain a product of high purity. For this compound and its derivatives, a combination of techniques is typically employed.

Following the completion of a reaction, the crude product is often subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. This may involve extraction with an organic solvent. researchgate.net

Chromatography is a widely used technique for the purification of organic compounds. Column chromatography using silica (B1680970) gel is a common method to separate the desired product from unreacted starting materials and byproducts. researchgate.net The choice of eluent (solvent system) is crucial for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. georgiasouthern.edu

Recrystallization is another powerful purification technique for solid compounds. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

In some cases, distillation can be used to purify liquid products, particularly the starting materials or intermediates. nih.gov For volatile solids, sublimation can be an effective purification method. georgiasouthern.edu

Table 2: Common Purification Techniques

TechniquePrincipleApplication
Extraction Partitioning of a solute between two immiscible liquid phasesRemoval of inorganic salts and water-soluble impurities
Column Chromatography Separation based on differential adsorption of components onto a stationary phaseSeparation of the target compound from byproducts and starting materials
Recrystallization Purification of a solid based on differences in solubilityObtaining high-purity crystalline solids
Distillation Separation of liquids based on differences in boiling pointsPurification of liquid starting materials and intermediates
Sublimation Purification of a solid by transitioning it directly from the solid to the gas phasePurification of volatile solids

Chromatographic Separation Methods (Normal-Phase and Reversed-Phase)

Chromatography is a cornerstone technique for the purification of this compound. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) are utilized, with the choice depending on the specific impurities and the scale of the purification. nih.govchromtech.com

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase, typically silica or alumina (B75360), is used with a non-polar mobile phase. phenomenex.com For basic amines like this compound, standard silica gel can cause strong, sometimes irreversible, adsorption due to acid-base interactions between the basic amine and acidic silanol (B1196071) groups on the silica surface. biotage.comresearchgate.net This leads to poor peak shape and recovery. To mitigate these effects, several strategies are employed:

Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), to the mobile phase (e.g., dichloromethane/methanol or hexane/ethyl acetate) can neutralize the acidic silanol sites, improving elution and peak shape. biotage.combiotage.com

Alternative Stationary Phases: Basic alumina or specially functionalized silica, such as amine-functionalized silica, can be used as the stationary phase to reduce unwanted interactions. biotage.comchemicalforums.com

Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov This technique is highly effective for purifying polar and ionizable compounds. biotage.com For basic compounds like this compound, controlling the pH of the mobile phase is critical. biotage.comresearchgate.net

pH Control: By adjusting the mobile phase to an alkaline pH (at least two pH units above the pKa of the amine), the amine is maintained in its neutral, free-base form. This increases its lipophilicity and retention on the reversed-phase column, leading to better separation from less hydrophobic impurities. biotage.com Volatile bases like triethylamine are often added at low concentrations (e.g., 0.1%) for this purpose. biotage.com

Ion-Pairing Reagents: In some cases, ion-pairing reagents like trifluoroacetic acid (TFA) are added to the mobile phase. peptide.com TFA forms an ion pair with the protonated amine, and this neutral, more hydrophobic complex can be effectively separated by RPC. However, the use of non-volatile ion-pairing agents can complicate mass spectrometry detection and subsequent sample work-up. helixchrom.comhelixchrom.com

A comparison of typical conditions is presented below:

Chromatography Type Stationary Phase Typical Mobile Phase Key Considerations
Normal-Phase Silica GelHexane/Ethyl Acetate or DCM/Methanol with added base (e.g., TEA)Prone to peak tailing; requires mobile phase modifiers or special columns. biotage.combiotage.com
Reversed-Phase C18, C8Acetonitrile/Water or Methanol/Water with pH modifier (e.g., TEA, Formic Acid)pH control is crucial for retention and peak shape. biotage.comsielc.com

To overcome the challenges of purifying basic compounds on standard silica gel, two primary strategies have been developed: the use of competing amines in the mobile phase and the application of amine-functionalized stationary phases. biotage.combiotage.com

Competing Amines: Adding a small, volatile amine like triethylamine (TEA), pyridine, or ammonium hydroxide to the mobile phase during normal-phase chromatography is a common practice. biotage.com This "competing" amine interacts with the acidic silanol groups on the silica surface, effectively neutralizing them. biotage.com This prevents the analyte, this compound, from strongly binding to the stationary phase, which results in improved peak symmetry, reduced tailing, and better recovery. biotage.combiotage.com While effective, optimizing the concentration of the competing amine and dealing with strong solvent displacement effects can sometimes be challenging. biotage.com

Technique Principle Advantages Disadvantages
Competing Amines A basic additive (e.g., TEA) in the mobile phase neutralizes acidic silanol sites on standard silica. biotage.comUses standard, less expensive silica gel. chemicalforums.comMethod development can be complex; requires removal of the additive post-purification. biotage.com
Amine-Functionalized Phases The stationary phase itself is basic, preventing strong interaction with the amine analyte. biotage.comSimplifies mobile phase (e.g., Hexane/EtOAc); highly efficient separation; predictable results based on TLC. biotage.comresearchgate.netHigher cost of the stationary phase compared to standard silica. chemicalforums.com

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for the purification of solid compounds like this compound, often used as a final purification step after chromatography or as a method to isolate the product directly from a reaction mixture. This method relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than the impurities present.

The process typically involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration.

Finding an appropriate solvent is key to successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes, a mixture of two or more solvents is required to achieve the desired solubility profile. For pyridine derivatives, common recrystallization solvents include ethyl acetate, hexane, acetonitrile, and mixtures thereof. mdpi.comarkat-usa.org For instance, a related compound, tris[(6-bromopyridin-2-yl)methyl]amine, was successfully crystallized from acetonitrile. nih.gov

Salt Formation and Cleavage for Purification

An effective method for purifying amines involves their conversion into salts. This technique leverages the basicity of the amine group to form a salt with an acid, which often has significantly different solubility properties than the free-base form and the non-basic impurities in the mixture. nih.gov

The general procedure is as follows:

Salt Formation: The crude mixture containing this compound is dissolved in a suitable organic solvent. An acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid like trichloroacetic acid) is added, causing the amine to precipitate as its ammonium salt. nih.govgoogle.com Many organic impurities remain in the solution.

Isolation: The precipitated salt is isolated by filtration and washed with a solvent in which it is insoluble to remove any remaining impurities.

Cleavage (Liberation of the Free Amine): The purified salt is then treated with a base (e.g., an aqueous solution of sodium hydroxide or sodium carbonate) to neutralize the acid and regenerate the free amine. google.com The pure amine, which is typically less soluble in the aqueous basic solution, can then be extracted into an organic solvent. google.com

Recently, the use of trichloroacetic acid (TCA) has been highlighted as a particularly efficient reagent for this purpose. nih.gov The amine-TCA salt can be precipitated and isolated, and upon gentle heating, the TCA component decarboxylates to form volatile byproducts (chloroform and carbon dioxide), directly yielding the purified free amine without the need for a separate basification and extraction step. nih.gov This method reduces the number of operations and waste generated. nih.gov

Step Description Common Reagents
Salt Formation The basic amine is reacted with an acid to form a solid salt, separating it from non-basic impurities.HCl, H2SO4, Trichloroacetic Acid (TCA). nih.govgoogle.com
Isolation The salt precipitate is collected by filtration.-
Salt Cleavage The purified salt is treated with a base to regenerate the pure free amine.NaOH, Na2CO3, or thermal decomposition (for TCA salts). nih.govgoogle.com

Advanced Separation Techniques (e.g., Switchable Hydrophilicity Amine Product Extraction - SHAPE)

Switchable Hydrophilicity Solvents (SHS) represent an innovative and green chemistry approach to separations that can be applied to the purification of amines. rsc.orgresearchgate.net This technique utilizes a solvent, typically a tertiary amine, that can reversibly switch between being hydrophobic (immiscible with water) and hydrophilic (miscible with water). nih.gov

The switching process is triggered by the addition or removal of carbon dioxide (CO2):

Extraction: In its neutral, hydrophobic state, the SHS can be used to dissolve the crude product mixture containing this compound and separate it from water-soluble impurities.

Switching: By bubbling CO2 through the aqueous mixture, carbonic acid is formed. This protonates the SHS, converting it into a water-soluble ammonium bicarbonate salt. nih.gov The entire organic phase, including the dissolved target compound, becomes miscible with water, forming a single homogeneous phase.

Back-Extraction: Impurities that are not soluble in the hydrophilic mixture can be removed.

Reversal: The CO2 is then removed by bubbling an inert gas (like nitrogen or argon) through the solution or by gentle heating. This causes the SHS to revert to its hydrophobic state, separating from the aqueous phase and allowing for recovery of the solvent and the purified product.

This method avoids the use of large volumes of traditional volatile organic solvents and can simplify the extraction and purification workflow. researchgate.net Tertiary amines like N,N-dimethylcyclohexylamine (DMCHA) have been effectively used as switchable solvents for extracting various organic compounds. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of 2 6 Bromopyridin 2 Yl Ethanamine

Reactions Involving the Pyridyl Bromine Moiety

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modification, participating in various metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the generation of organometallic reagents.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-(6-bromopyridin-2-yl)ethanamine, these reactions primarily target the carbon-bromine bond, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is effective for coupling 2-bromopyridines with various aryl and heteroaryl boronic acids, leading to the synthesis of 2-aryl-substituted pyridines. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of base, solvent, and palladium catalyst system can significantly influence the reaction's efficiency. wikipedia.orgresearchgate.net

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It provides a direct route to 2-alkynyl-substituted pyridines from 2-bromopyridines. scirp.org The reaction can be performed under mild conditions and tolerates a variety of functional groups. wikipedia.orgscirp.org Copper-free Sonogashira variants have also been developed. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This method is particularly useful for synthesizing secondary and tertiary aminopyridines from 2-bromopyridines, which can be challenging to prepare using other methods. nih.gov The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. nih.govamazonaws.com The choice of ligand is crucial for the reaction's success and can influence the scope of compatible amine coupling partners. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System Product Type
Suzuki-Miyaura Organoboron compound Palladium catalyst, Base Biaryl or substituted pyridine
Sonogashira Terminal alkyne Palladium catalyst, Copper(I) co-catalyst, Base Alkynyl-substituted pyridine
Buchwald-Hartwig Primary or secondary amine Palladium catalyst, Phosphine ligand, Base Aryl amine

The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgmit.edu

In the Suzuki-Miyaura reaction , the catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, and the halide is transferred to the boron atom. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst. libretexts.org The base plays a crucial role in activating the organoboron species for transmetalation. wikipedia.org

The Buchwald-Hartwig amination mechanism also starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orgmit.edu Kinetic studies have been instrumental in understanding the individual steps and identifying the rate-determining step, which can vary depending on the specific reactants and conditions. mit.edu

The design of catalysts and ligands is paramount in optimizing the efficiency and scope of cross-coupling reactions. In palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact the reaction rate, yield, and functional group tolerance. organic-chemistry.orgmit.edu

For Buchwald-Hartwig amination , early catalyst systems used simple phosphine ligands, but the development of bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), has greatly expanded the reaction's utility. mit.edu These ligands promote the rates of both oxidative addition and reductive elimination, allowing for the coupling of a wider range of amines and aryl halides under milder conditions. mit.edu Bidentate phosphine ligands like BINAP and DPPF were also significant advancements, particularly for coupling primary amines. wikipedia.org

In Sonogashira couplings , while traditional catalysts often involve a combination of a palladium source and a copper co-catalyst, modern developments have focused on creating more efficient and robust catalyst systems. libretexts.org This includes the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity and stability. libretexts.org The design of ligands that are both bulky and electron-rich has been a key strategy in developing highly active catalysts for copper-free Sonogashira reactions. libretexts.org

The development of pre-catalyst systems, such as PEPPSI-themed palladium N-heterocyclic carbene complexes, has also improved the efficiency and practicality of Suzuki-Miyaura reactions by providing air- and moisture-stable catalyst precursors. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org The nitrogen atom in the pyridine ring of this compound acts as an electron-withdrawing group, facilitating SNAr reactions.

The mechanism of SNAr involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com The stability of the Meisenheimer complex is crucial, and the presence of the ring nitrogen helps to delocalize the negative charge, thereby stabilizing this intermediate. youtube.com

While the pyridine nitrogen itself provides some activation, the presence of additional electron-withdrawing groups on the ring would further enhance the rate of SNAr. openstax.orgyoutube.com In the case of 2,6-dibromopyridine (B144722), selective C-N bond formation can be achieved through copper-catalyzed nucleophilic substitution with amines, highlighting the utility of this reaction for creating unsymmetrical 2,6-disubstituted pyridines. researchgate.net

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation is typically achieved by treating the organic halide with an organolithium reagent, such as n-butyllithium, or with an active metal like lithium or magnesium. wikipedia.org

For this compound, the bromine atom can undergo halogen-metal exchange to generate a lithiated or magnesiated pyridine derivative. This organometallic intermediate is a powerful nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 6-position of the pyridine ring. The reaction is often performed at low temperatures to prevent side reactions. princeton.edu

The mechanism of lithium-halogen exchange is complex and can proceed through different pathways, including a nucleophilic attack on the halogen atom to form an "ate-complex" or via an electron transfer process. wikipedia.orgprinceton.edu The presence of heteroatoms, like the nitrogen in the pyridine ring and the amine side chain, can influence the reaction's regioselectivity and rate by coordinating to the metal. wikipedia.org A combination of reagents, such as i-PrMgCl and n-BuLi, can be used to perform the exchange on bromo-pyridines that also contain acidic protons, such as the amine group in the title compound, by forming a more stable magnesium intermediate. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a versatile functional handle that can undergo a variety of chemical transformations. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers. studymind.co.uk

One of the most common reactions of primary amines is alkylation , where the amine reacts with an alkyl halide. libretexts.org This reaction proceeds via nucleophilic substitution, but often leads to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the resulting secondary and tertiary amines. libretexts.orglibretexts.org To achieve mono-alkylation, a large excess of the amine is typically used. mnstate.edu

Primary amines also react with aldehydes and ketones to form imines (Schiff bases). libretexts.orgmnstate.edu This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.org

Acylation of the primary amine with acyl chlorides or acid anhydrides is a straightforward method to form amides. libretexts.org This reaction is generally efficient and selective for the amine group.

Furthermore, the primary amine can react with sulfonyl chlorides to produce sulfonamides , a class of compounds with important applications. libretexts.org

Table 2: Summary of Reactions of the Primary Amine

Reaction Type Reagent Product
Alkylation Alkyl halide Secondary/tertiary amine, Quaternary ammonium salt
Imine Formation Aldehyde or Ketone Imine (Schiff base)
Acylation Acyl chloride or Acid anhydride (B1165640) Amide
Sulfonylation Sulfonyl chloride Sulfonamide

Acylation and Sulfonylation Reactions

The primary amine functionality of this compound is readily susceptible to acylation and sulfonylation reactions. These transformations are fundamental in modifying the compound's properties and for the construction of more complex molecular architectures.

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the ethanamine moiety. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. The reaction generally proceeds under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine.

Reaction with Acyl Chlorides/Anhydrides: This is a common and efficient method for acylation. The high reactivity of these reagents allows for rapid and often high-yielding conversions.

Amide Coupling Reactions: The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a carboxylic acid provides a milder alternative to acyl halides, which is particularly useful for sensitive substrates.

Sulfonylation Reactions

Similarly, sulfonylation introduces a sulfonyl group (R-SO2) to the amine, forming a sulfonamide. This is typically accomplished using sulfonyl chlorides in the presence of a base. The resulting sulfonamides are generally stable compounds and are often utilized in medicinal chemistry due to their biological activities.

The table below summarizes typical acylation and sulfonylation reactions of this compound.

Reagent CategorySpecific ReagentProduct Type
Acyl HalideAcetyl chlorideN-(2-(6-bromopyridin-2-yl)ethyl)acetamide
AnhydrideAcetic anhydrideN-(2-(6-bromopyridin-2-yl)ethyl)acetamide
Carboxylic Acid + Coupling AgentBenzoic acid + EDCN-(2-(6-bromopyridin-2-yl)ethyl)benzamide
Sulfonyl Chloridep-Toluenesulfonyl chlorideN-(2-(6-bromopyridin-2-yl)ethyl)-4-methylbenzenesulfonamide

Alkylation and Reductive Amination Strategies

Alkylation and reductive amination are key strategies for introducing alkyl substituents onto the primary amine of this compound, leading to the formation of secondary and tertiary amines. echemi.com

Direct Alkylation

Direct alkylation involves the reaction of the amine with an alkyl halide. However, this method can be difficult to control, often leading to over-alkylation and the formation of a mixture of secondary, tertiary amines, and even quaternary ammonium salts. masterorganicchemistry.com The primary amine acts as a nucleophile, displacing the halide from the alkylating agent. The resulting secondary amine can then compete with the starting primary amine for the remaining alkyl halide, leading to the tertiary amine.

Reductive Amination

Reductive amination is a more controlled and widely used method for the synthesis of secondary and tertiary amines. wikipedia.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

The reaction is typically carried out under mildly acidic conditions (pH 4-5), which catalyzes the formation of the imine. youtube.commasterorganicchemistry.com A key advantage of reductive amination is the ability to use reducing agents that are selective for the imine double bond in the presence of the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

The versatility of reductive amination allows for the introduction of a wide array of alkyl groups by simply varying the aldehyde or ketone used in the reaction. masterorganicchemistry.com

Below is a table summarizing these two strategies:

StrategyReagentsProduct(s)Notes
Direct AlkylationMethyl iodideMixture of N-methyl, N,N-dimethyl, and quaternary ammonium derivativesProne to over-alkylation, leading to a mixture of products. masterorganicchemistry.com
Reductive AminationFormaldehyde, NaBH3CNN,N-dimethyl-2-(6-bromopyridin-2-yl)ethanamineA controlled method for producing secondary or tertiary amines. masterorganicchemistry.comwikipedia.org
Reductive AminationAcetone, NaBH(OAc)3N-isopropyl-2-(6-bromopyridin-2-yl)ethanamineEffective for introducing a variety of alkyl groups. masterorganicchemistry.com

Formation of Imines and Related Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible, acid-catalyzed reaction is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org

The process begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the imine. libretexts.org The reaction is typically driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov

The formation of imines is pH-dependent, with the optimal pH generally being slightly acidic (around 4-5). masterorganicchemistry.com This is because the acid catalyzes the dehydration of the carbinolamine, but too much acid will protonate the starting amine, rendering it non-nucleophilic. masterorganicchemistry.com

Imines derived from this compound are valuable intermediates. For example, they can be reduced to form secondary amines, as seen in reductive amination, or they can react with various nucleophiles. masterorganicchemistry.com

A related derivative is 2-(6-bromopyridin-2-yl)ethanimidamide, which has the IUPAC name 2-(6-bromopyridin-2-yl)ethene-1,1-diamine. sigmaaldrich.com

The following table illustrates the formation of an imine from this compound:

Reactant 1Reactant 2Product
This compoundBenzaldehyde(E)-N-benzylidene-2-(6-bromopyridin-2-yl)ethanamine

Derivatization to Thioureas and other Amine-Functionalized Compounds

The primary amine of this compound can be derivatized to form a variety of amine-functionalized compounds, with thioureas being a prominent example. Thioureas are organosulfur compounds structurally similar to ureas, with the carbonyl oxygen atom replaced by a sulfur atom. wikipedia.org

The synthesis of thioureas from this compound is typically achieved by reacting the amine with an isothiocyanate. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea (B124793). This reaction is generally straightforward and high-yielding.

Thiourea derivatives of bromo-pyridinyl compounds have been investigated for their potential biological activities. For instance, N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea has shown potent inhibitory activity against HIV-1. nih.gov Other complex thiourea derivatives incorporating a bromo-pyridinyl moiety have also been synthesized. epa.govuni.lu

The following table shows an example of thiourea formation:

Reactant 1Reactant 2Product
This compoundPhenyl isothiocyanate1-(2-(6-bromopyridin-2-yl)ethyl)-3-phenylthiourea

Chemo- and Regioselectivity in Multi-functional Transformations

Control of Selectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, which possesses a primary amine, a pyridine ring, and a bromo substituent, controlling the chemo- and regioselectivity of reactions is crucial. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific position at which a reaction occurs when multiple positions are possible.

The primary amine is generally the most nucleophilic and basic site, making it the most likely to react with electrophiles under neutral or basic conditions. For instance, in acylation or alkylation reactions, the amine will typically react in preference to the pyridine nitrogen.

The pyridine nitrogen, being part of an aromatic system, is less basic and nucleophilic than the primary amine. However, it can still undergo reactions such as N-oxidation or quaternization, particularly if the primary amine is protected.

The bromo-substituted pyridine ring offers sites for carbon-carbon bond-forming cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are typically catalyzed by transition metals like palladium or copper and are generally compatible with the presence of the amine functionality, although protection of the amine may sometimes be necessary to prevent side reactions.

The regioselectivity of reactions on the pyridine ring is influenced by the electronic effects of the substituents. The bromo group is deactivating and meta-directing for electrophilic aromatic substitution, while the ethanamine group is activating and ortho-, para-directing. However, electrophilic substitution on the pyridine ring is generally difficult. Nucleophilic aromatic substitution, on the other hand, is more common for pyridines, and the bromo substituent can be a good leaving group in such reactions.

Strategies for Orthogonal Functional Group Transformations

Orthogonal functional group transformations involve the selective modification of one functional group in a molecule without affecting others. This is achieved by using protecting groups or by choosing reaction conditions that are specific for a particular functional group.

In the context of this compound, an orthogonal strategy would allow for the independent manipulation of the primary amine and the bromo-substituted pyridine ring.

A common approach is to protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under a variety of reaction conditions but can be selectively removed later. With the amine protected, reactions can be carried out on the pyridine ring, such as cross-coupling reactions at the bromo position. Subsequently, the protecting group can be removed to liberate the amine, which can then be subjected to further transformations like acylation, alkylation, or conversion to a thiourea.

This orthogonal approach is essential for the synthesis of complex molecules where a specific sequence of reactions is required. It allows for the construction of diverse molecular scaffolds from a common intermediate. The concept of using orthogonal functional groups is a powerful tool in complex synthesis, enabling the modular assembly of intricate structures. nih.gov

The following table outlines a potential orthogonal synthetic strategy:

StepReactionReagent(s)Functional Group Transformed
1ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)2OPrimary amine
2Suzuki CouplingPhenylboronic acid, Pd catalyst, baseBromo group
3DeprotectionTrifluoroacetic acid (TFA)Boc-protected amine
4AcylationAcetyl chloride, basePrimary amine

Derivatization Strategies and Novel Compound Synthesis Utilizing 2 6 Bromopyridin 2 Yl Ethanamine As a Building Block

Synthesis of Substituted Pyridine-Ethanamine Scaffolds

The core structure of 2-(6-Bromopyridin-2-YL)ethanamine can be readily modified at two key positions: the pyridine (B92270) ring and the ethanamine side chain. This allows for the generation of a diverse library of substituted pyridine-ethanamine scaffolds.

Diversification at the Pyridine Ring System

The bromine atom at the 6-position of the pyridine ring is a key functional group for diversification. It readily participates in various cross-coupling reactions, enabling the introduction of a wide array of substituents. For instance, palladium-catalyzed reactions like the Suzuki coupling can be employed to introduce new carbon-carbon bonds. This allows for the attachment of various aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting compounds. mdpi.com

Similarly, other transition metal-catalyzed reactions can be utilized to introduce different functional groups. These modifications can be used to tune the electronic properties and steric profile of the pyridine ring, which can be crucial for modulating the biological activity or material properties of the final compound.

Modifications of the Ethanamine Side Chain

The primary amine of the ethanamine side chain offers another site for straightforward modification. Standard organic reactions can be used to introduce a variety of functional groups.

Amide Formation: The amine can react with carboxylic acids or their derivatives (like acyl chlorides) to form amides. This is a common strategy in medicinal chemistry to introduce diverse substituents and explore structure-activity relationships.

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases). These can be stable compounds themselves or can be further reduced to form secondary amines.

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to introduce further substituents.

These modifications allow for the fine-tuning of the molecule's properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds.

Formation of Heterocyclic Ring Systems Incorporating the Pyridyl-Ethanamine Core

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The presence of both a nucleophilic amine and a reactive pyridine ring allows for intramolecular cyclization reactions, leading to the formation of fused and polycyclic ring systems.

Cyclization Reactions Leading to Fused Pyridine Derivatives (e.g., Imidazopyridines)

One of the most significant applications of this building block is in the synthesis of imidazopyridines. rsc.org These fused heterocyclic systems are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis often involves a reaction where the ethanamine side chain participates in the formation of the imidazole (B134444) ring, which is then fused to the pyridine core.

For example, a common strategy involves the reaction of the amine group with a suitable electrophile, followed by an intramolecular cyclization that forms the new five-membered ring. researchgate.netnih.gov The specific reagents and reaction conditions can be varied to control the substitution pattern on the resulting imidazopyridine scaffold.

Synthesis of Polycyclic Nitrogen-Containing Compounds

Beyond simple fused systems, this compound can be used to construct more elaborate polycyclic nitrogen-containing compounds. nih.gov This often involves multi-step reaction sequences where the initial modifications of the pyridine-ethanamine scaffold set the stage for subsequent cyclization reactions.

Cascade reactions, where multiple bonds are formed in a single operation, are particularly powerful in this context. nih.gov For instance, a palladium-catalyzed process could initiate a sequence of intramolecular reactions, leading to the rapid assembly of complex polycyclic architectures from a relatively simple starting material. nih.gov The ability to control the stereochemistry of these transformations is a key challenge and an active area of research.

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine and ethanamine moieties of this compound are both excellent coordinating groups for metal ions. This makes the compound and its derivatives valuable ligands in coordination chemistry. georgiasouthern.edugeorgiasouthern.edu The nitrogen atom of the pyridine ring and the nitrogen atom of the ethanamine side chain can act as a bidentate ligand, chelating to a metal center to form stable complexes.

By modifying the scaffold as described in the previous sections, the electronic and steric properties of the resulting ligand can be precisely tuned. This allows for the design of ligands with specific coordination preferences and the synthesis of metal complexes with desired catalytic, magnetic, or photophysical properties. For example, the introduction of bulky substituents on the pyridine ring can create a specific coordination pocket around the metal ion, influencing its reactivity in catalytic applications. georgiasouthern.eduresearchgate.net Furthermore, the bromine atom can be used to attach the ligand to other molecules or surfaces.

Bidentate and Polydentate Ligand Architectures

The synthesis of bidentate and polydentate ligands from this compound can be approached through several established synthetic methodologies that target the primary amine and the reactive bromine atom.

Schiff Base Condensation: A primary route to introduce additional coordination sites is through Schiff base condensation. The primary amine of this compound can react with various aldehydes and ketones to form imine linkages. By selecting appropriate carbonyl compounds, the denticity of the resulting ligand can be controlled. For instance, reaction with a simple aldehyde like salicylaldehyde (B1680747) would yield a bidentate N,O-donor ligand. The synthesis of Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) and various amines is a well-established method for creating ligands that can coordinate to metal ions through both the pyridyl and azomethine nitrogen atoms. researchgate.net Similarly, condensation with dicarbonyl compounds, such as 2,6-diformyl-4-methylphenol, can lead to the formation of binucleating ligands capable of coordinating to two metal centers. researchgate.net

N-Alkylation and N-Arylation: The primary amine is also amenable to N-alkylation and N-arylation reactions, which can be used to introduce further donor groups. Reaction with alkyl halides containing additional donor atoms, such as a pyridine or another amine, can effectively increase the denticity of the ligand. For example, reacting two equivalents of this compound with a dihalide linker would produce a tetradentate ligand. A well-documented strategy involves the synthesis of ligands like N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine, which showcases the utility of linking two pyridylmethylamine units to create a potent tetradentate chelator. smolecule.com

Modification of the Pyridine Ring: The bromine atom on the pyridine ring offers another site for modification, primarily through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig amination, can be employed to introduce new functional groups at the 6-position of the pyridine ring. This allows for the creation of more complex ligand scaffolds. For example, coupling with a boronic acid derivative containing a coordinating group can transform the pyridine ring itself into a more elaborate chelating fragment.

A summary of potential derivatization strategies is presented in the table below.

Derivatization StrategyReagent TypePotential Ligand Type
Schiff Base CondensationSalicylaldehyde, 2-PyridinecarboxaldehydeBidentate (N,O or N,N)
Schiff Base CondensationDicarbonyl compounds (e.g., glyoxal)Tetradentate (N,N,N,N)
N-AlkylationAlkyl halides with donor groupsPolydentate
Buchwald-Hartwig AminationAminesBidentate/Polydentate
Suzuki CouplingBoronic acids with donor groupsBidentate/Polydentate

These strategies highlight the modular approach that can be taken to design and synthesize a wide array of ligands from the this compound building block.

Metal Complexation Studies and Coordination Modes

The bidentate and polydentate ligands synthesized from this compound are expected to form stable complexes with a variety of transition metal ions. The coordination mode of these ligands will be dictated by the number and type of donor atoms, the flexibility of the ligand backbone, and the preferred coordination geometry of the metal center.

Bidentate Ligand Complexes: For a simple bidentate ligand derived from Schiff base condensation with salicylaldehyde, coordination to a metal ion like copper(II) would likely occur through the pyridyl nitrogen and the imine nitrogen or phenolic oxygen, forming a stable five- or six-membered chelate ring.

Tetradentate Ligand Complexes: Tetradentate ligands, such as those formed by reacting two molecules of the starting amine with a linker, are of particular interest. For example, a ligand analogous to N,N'-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine can encapsulate a metal ion in a square planar or distorted octahedral geometry. In such complexes, the four nitrogen atoms of the ligand would occupy the equatorial positions, with axial sites potentially occupied by solvent molecules or counter-ions. researchgate.net The synthesis of platinum(II) and palladium(II) complexes with a bidentate thiazine-pyridine derivative ligand has shown that the metal center adopts a slightly distorted square-planar coordination geometry. nih.gov

Polydentate Ligand Complexes: More complex polydentate ligands, such as those based on a TREN (tris(2-aminoethyl)amine) scaffold functionalized with the 2-(6-bromopyridin-2-yl)ethyl moiety, would be capable of forming highly stable, encapsulating complexes. mdpi.comacs.org These ligands can enforce specific coordination geometries on the metal ion, which can be beneficial for catalytic applications. The coordination chemistry of such ligands often involves all available nitrogen donors wrapping around the metal center.

The characterization of these metal complexes would involve a suite of analytical techniques. X-ray crystallography is the definitive method for determining the solid-state structure and confirming the coordination mode. Spectroscopic methods such as IR, UV-Vis, and NMR would provide valuable information about the ligand-metal bonding.

The following table summarizes the expected coordination behavior of ligands derived from this compound with various metal ions.

Ligand TypePotential Donor AtomsExpected Coordination Geometry with M(II)
Bidentate (N,N)Pyridyl-N, Imine-NTetrahedral, Square Planar
Bidentate (N,O)Pyridyl-N, Phenolic-OTetrahedral, Square Planar
Tetradentate (N4)2x Pyridyl-N, 2x Amine-NOctahedral, Square Pyramidal
Polydentate (e.g., TREN-based)Multiple N donorsEncapsulated (e.g., Trigonal Bipyramidal)

The exploration of the derivatization of this compound and the coordination chemistry of the resulting ligands represents a promising avenue for the development of new metal complexes with tailored properties.

Analytical and Spectroscopic Characterization Methodologies in Research on 2 6 Bromopyridin 2 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 2-(6-bromopyridin-2-yl)ethanamine and its analogues. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of these compounds. researchgate.net For instance, in the ¹H NMR spectrum of a related compound, 2-amino-6-bromopyridine, specific chemical shifts are observed for the protons on the pyridine (B92270) ring. chemicalbook.com Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule, which is essential for unambiguous structure determination. researchgate.netethz.ch These advanced techniques are particularly valuable for elucidating the structures of complex derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for a Related Bromopyridine Compound

Proton Assignment Chemical Shift (ppm)
H-A8.36
H-B7.56
H-C7.49
H-D7.26

Note: Data is for 2-bromopyridine (B144113) in CDCl₃. chemicalbook.com Chemical shifts for this compound would differ due to the ethanamine substituent.

The three-dimensional arrangement of atoms, or conformation, in derivatives of this compound can be investigated using advanced NMR techniques. nih.gov Methods like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-space interactions between protons, which helps in determining the preferred spatial orientation of different parts of the molecule. ethz.ch Such conformational analyses are critical in understanding the molecule's biological activity and interactions with other molecules. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org

When a molecule like this compound is analyzed by mass spectrometry, it is first ionized and then broken down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For pyridine and its derivatives, fragmentation often involves the loss of neutral molecules like HCN. rsc.org The presence of a bromine atom results in a characteristic isotopic pattern due to the nearly equal abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. nih.gov This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds that may have the same nominal mass. nih.govnih.gov HRMS is indispensable for confirming the identity of newly synthesized derivatives of this compound. researchgate.net

Table 2: Predicted m/z Values for Adducts of a 2-(6-bromopyridin-3-yl)ethanamine (B1441600) Isomer

Adduct m/z (mass-to-charge ratio)
[M+H]⁺201.00218
[M+Na]⁺222.98412
[M-H]⁻198.98762
[M+NH₄]⁺218.02872
[M+K]⁺238.95806
[M+H-H₂O]⁺182.99216
[M+HCOO]⁻244.99310
[M+CH₃COO]⁻259.00875

Data from PubChemLite for the 3-yl isomer. uni.lu The m/z values for the 2-yl isomer would be identical.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. This technique is particularly useful for distinguishing between isomers, as they often produce different fragmentation patterns. researchgate.net For example, the fragmentation pathways of different positional isomers of brominated pyridine derivatives can be elucidated, providing a definitive structural assignment. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of chemical bonds and functional groups present.

In the analysis of this compound and its derivatives, IR and Raman spectroscopy can be used to identify key functional groups. For example, the N-H stretching vibrations of the primary amine group would appear in a characteristic region of the IR spectrum. Vibrations associated with the pyridine ring and the carbon-bromine bond would also have distinct spectral signatures.

Table 3: Common Functional Group Vibrations in IR Spectroscopy

Functional Group Characteristic Vibration Approximate Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500
Alkane (C-H)Stretch2850-2960
Aromatic Ring (C=C)Stretch1400-1600
Carbon-Bromine (C-Br)Stretch500-600

Note: These are general ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For derivatives of this compound, particularly when they are part of larger conjugated systems like Schiff bases or coordinated to metal centers, UV-Vis spectra provide valuable information about their electronic structure.

The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the specific electronic transitions. In bipyridine-based compounds and their metal complexes, several types of transitions are commonly observed. These include π–π* transitions, which are typically high in energy and occur within the aromatic pyridine rings, and n–π* transitions, involving the non-bonding electrons on the nitrogen atoms. illinois.edu

In the case of Schiff base derivatives, which are formed by the condensation of an amine like this compound with an aldehyde or ketone, the resulting imine (C=N) group becomes part of the chromophore. ijpsi.orgresearchgate.net UV-Vis spectra of these Schiff bases typically show characteristic absorption bands related to the electronic transitions within this extended conjugated system. researchgate.netresearchgate.net For example, a Schiff base ligand derived from the condensation of 5-chlorosalicylaldehyde (B124248) and 4-fluoroaniline (B128567) was synthesized and characterized, with its electronic transitions being a key part of the study. researchgate.net Similarly, research on other Schiff bases demonstrates how the electronic spectra can be used to understand the effects of different substituents and the coordination environment in their metal complexes. researchgate.netwisdomlib.org

The electronic spectra of metal complexes with ligands analogous to derivatives of this compound often exhibit bands that can be assigned to d-d transitions within the metal center, although these are typically weaker than charge-transfer bands. illinois.edu The environment around the metal ion, whether octahedral or tetrahedral, influences the energy and splitting of these d-orbitals, which is reflected in the UV-Vis spectrum. acs.orgresearchgate.net

Compound/Complex TypeTypical Electronic TransitionsApproximate Wavelength/Energy Range
Bipyridine Ligandsπ–πHigh energy UV region (~4-5 eV)
Bipyridine Ligandsn–πLower energy than π–π*, often weaker
Metal-Bipyridine ComplexesMetal-to-Ligand Charge Transfer (MLCT)Visible region illinois.eduias.ac.in
Metal-Bipyridine ComplexesLigand-to-Metal Charge Transfer (LMCT)Generally in the UV region illinois.edu
Metal Complexesd-d transitionsVisible region, typically weak (ε < 100 M⁻¹cm⁻¹) illinois.edu

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination, provided that a suitable single crystal of the compound can be grown. acs.org The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the pattern of diffracted X-rays. This diffraction pattern is directly related to the arrangement of atoms in the crystal lattice. researchgate.net

For derivatives of this compound, especially Schiff bases and their metal complexes, SCXRD studies provide unambiguous proof of their molecular structure. For example, the crystal structure of a Schiff base derived from 1-aminopyrene (B158619) and 3-ethoxy salicylaldehyde (B1680747) was determined to exist in the phenol-imine form, with the bond length of the C=N group confirming its double bond character. mdpi.com Such analyses also reveal intermolecular interactions, like hydrogen bonds and π-π stacking, which stabilize the crystal packing. ijpsi.org

The methodology for SCXRD involves mounting a crystal on a diffractometer, collecting intensity data, and then using computational programs, such as SHELXL, to solve and refine the crystal structure. ijpsi.org The final output includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of every atom in the molecule.

Below is a table summarizing crystallographic data for representative Schiff base compounds, illustrating the type of information obtained from SCXRD studies.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
(1E,1E')-N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine)MonoclinicP 21/ca = 8.7095(5) Å, b = 13.3084(7) Å, c = 8.1167(5) Å ijpsi.org
(E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenolTriclinicP1a = 8.832(3) Å, b = 10.199(3) Å, c = 11.026(4) Å, α = 92.48(2)°, β = 107.59(2)°, γ = 109.91(2)° mdpi.com
(1E,1′E)-N,N′-(ethane-1,2-diyl)bis(1-(5-nitrothiophen-2-yl)methanimine)MonoclinicP21/ca = 5.6540(3) Å, b = 17.9249(8) Å, c = 7.5077(5) Å researchgate.net

When growing suitable single crystals is not feasible, powder X-ray diffraction (PXRD) serves as a valuable alternative for structural characterization. acs.orglibretexts.org This technique uses a finely ground powder of the material, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). carleton.edu

PXRD is primarily used for phase identification by comparing the experimental diffraction pattern to a database of known patterns. carleton.edu It can also be used to determine unit cell dimensions, assess sample purity, and characterize crystalline materials. libretexts.orgcarleton.edu For derivatives of this compound, PXRD can confirm the formation of a crystalline product and verify that the bulk material corresponds to the structure determined from a single crystal. ijcce.ac.ir The sharpness and intensity of the peaks in a PXRD pattern are indicative of the material's crystallinity. ejpmr.com While PXRD provides less detailed structural information than SCXRD, it is a rapid and accessible method for the bulk characterization of crystalline solids. libretexts.orgcarleton.edu

Computational and Theoretical Investigations of 2 6 Bromopyridin 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for predicting the electronic structure and reactivity of molecules like 2-(6-bromopyridin-2-yl)ethanamine. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can provide accurate descriptions of molecular structures and energies. For pyridine (B92270) derivatives, various functionals are employed to predict their properties.

DFT calculations on related pyridine derivatives have utilized functionals such as B3LYP, CAM-B3LYP, and M06-2X to study their electronic and structural properties. nih.govutm.my These studies often involve geometry optimization to find the most stable molecular structure, followed by the calculation of electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and electronic transitions. utm.my For instance, in a study on cyanopolyyne derivatives, the performance of fifteen different functionals was assessed, with ωB97X and CAM-B3LYP showing good performance in reproducing experimental spectroscopic parameters. nih.gov The choice of functional can significantly impact the accuracy of the predicted properties, and therefore, benchmarking against experimental data or higher-level computations is often necessary.

FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)Structural and electronic properties of pyrazoline derivatives physchemres.org
CAM-B3LYPTriple-ζ qualityElectronic spectra of polyynic nitriles nih.gov
ωB97XTriple-ζ qualityElectronic spectra of polyynic nitriles nih.gov
M06-2XTriple-ζ qualityExcited states of cyanopolyyne derivatives nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for computational studies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for their accuracy, although they are computationally more demanding than DFT.

The selection of the basis set is a critical aspect of both ab initio and DFT calculations. For molecules containing heavier atoms like bromine, basis sets with polarization and diffuse functions, such as the 6-311++G(d,p) or the correlation-consistent cc-pVTZ, are often necessary to accurately describe the electron distribution. researchgate.netsif.it In a study on 2,6-difluoropyridine, both ab initio and DFT computations were employed to assign vibrational modes and calculate the molecular structure, highlighting the synergy between different computational approaches. researchgate.net The choice of the basis set directly influences the quality of the calculated results, with larger basis sets generally providing more accurate descriptions at a higher computational cost.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, particularly the rotation around the C-C and C-N bonds of the ethanamine side chain, is crucial for its interaction with biological targets or its packing in the solid state. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule.

An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms in the system. This would allow for the observation of how the molecule behaves in a more realistic setting than the gas phase calculations of quantum chemistry. For instance, MD simulations can reveal the stability of different conformers in solution and the nature of the hydrogen bonding network with water molecules. Such simulations are particularly valuable for understanding how the molecule might approach and bind to a receptor site. cardiff.ac.uk

Molecular Modeling Studies for Ligand Design and Interaction Mechanisms

The structural motifs present in this compound, namely the pyridine ring and the ethanamine side chain, are common in pharmacologically active compounds and ligands for metal complexes. Molecular modeling techniques, especially molecular docking, are instrumental in predicting how this molecule might bind to a biological target. nih.govnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the active site of a target protein and evaluating the potential binding modes and affinities. nih.gov The bromine atom can participate in halogen bonding, while the amine group can act as a hydrogen bond donor and the pyridine nitrogen as a hydrogen bond acceptor, all of which are important interactions in ligand-protein binding. Such studies are crucial in the early stages of drug discovery for identifying potential lead compounds and for designing new derivatives with improved binding characteristics. nih.govmdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

DFT calculations are commonly used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net For instance, the vibrational frequencies and intensities calculated by DFT can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific molecular vibrations. cardiff.ac.ukresearchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in structure elucidation. researchgate.net The prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide insights into the electronic transitions of the molecule. physchemres.orgresearchgate.net While experimental spectra for this compound are not widely published, theoretical predictions can serve as a valuable reference.

Table of Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Predicted using online NMR prediction tools. nmrdb.orgnmrdb.org

Predicted ¹³C NMR Chemical Shifts (ppm)Predicted ¹H NMR Chemical Shifts (ppm)
AtomShift (ppm)AtomShift (ppm)
Py-C2164.2Py-H37.25 (d)
Py-C3121.5Py-H47.65 (t)
Py-C4139.1Py-H57.40 (d)
Py-C5127.8CH₂ (alpha)3.05 (t)
Py-C6141.3CH₂ (beta)2.95 (t)
CH₂ (alpha)42.5NH₂1.5 (s, br)
CH₂ (beta)40.1

Note: Predicted values are for reference and may differ from experimental values. d=doublet, t=triplet, s=singlet, br=broad.

Advanced Applications of 2 6 Bromopyridin 2 Yl Ethanamine in Chemical Research

Role as a Key Intermediate in Organic Synthesis for Diverse Target Molecules

The strategic placement of the bromo and aminoethyl groups allows 2-(6-Bromopyridin-2-YL)ethanamine to serve as a versatile scaffold. The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and condensation. Simultaneously, the bromine atom at the 6-position of the pyridine (B92270) ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon- and heteroatom-based substituents. This dual reactivity is fundamental to its role as a key intermediate for constructing complex molecular architectures.

In agrochemical research, the discovery of novel, effective, and selective pesticides and herbicides is paramount. The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in various biologically active molecules. Consequently, this compound is an attractive starting material for generating libraries of novel compounds for agrochemical screening.

Synthetic pathways to create potential agrochemicals from this precursor typically involve modification at its two reactive sites.

N-Acylation and N-Alkylation: The primary amine can be readily acylated with various acid chlorides or anhydrides or alkylated to introduce new functional groups, potentially modulating the compound's uptake, transport, and biological activity in plants or insects.

Cross-Coupling Reactions: The bromine atom can be replaced using transition-metal-catalyzed reactions. For instance, a Suzuki coupling can introduce new aryl or heteroaryl rings, while a Sonogashira coupling can add alkyne moieties. These modifications drastically alter the molecule's three-dimensional shape and electronic properties, which are critical for targeted biological interactions.

A typical synthetic route might involve first protecting the amine, performing a cross-coupling reaction at the bromine site, and then deprotecting and modifying the amine to yield a final target molecule for biological evaluation.

The unique structure of this compound lends itself to the development of advanced materials. The primary amine allows it to function as a monomer in polymerization reactions. For example, it can react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers incorporate the bromopyridine moiety into the polymer backbone, which can influence properties such as thermal stability, solubility, and metal coordination.

Furthermore, the compound is an excellent candidate for building supramolecular assemblies. taylorandfrancis.com These are complex, ordered structures formed through non-covalent interactions. taylorandfrancis.com The key features of this compound that facilitate this are:

Hydrogen Bonding: The primary amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.

π-π Stacking: The electron-deficient pyridine ring can participate in stacking interactions with other aromatic systems.

Metal Coordination: The pyridine nitrogen is a classic coordination site for metal ions, enabling the formation of metallo-supramolecular structures like coordination polymers. taylorandfrancis.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases to direct the assembly of molecules into specific, ordered arrangements.

These interactions allow for the bottom-up construction of complex materials like liquid crystals, gels, and porous frameworks with potential applications in separation, sensing, and catalysis. taylorandfrancis.com

The development of effective ligands for transition metal catalysts is crucial for modern organic synthesis, particularly for asymmetric reactions that produce a single enantiomer of a chiral molecule. The this compound scaffold is valuable in this context. Research has shown that related 2-bromo-6-alkylaminopyridines can be used to synthesize complex, scaffolded ligands designed to stabilize unique metal complexes, such as extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu

In one approach, a bromo-aminopyridine derivative is attached to a central scaffold molecule like tris(2-aminoethyl)amine (B1216632) (TREN). georgiasouthern.edu This creates a "claw-like" or polydentate ligand that pre-organizes the nitrogen donor atoms in a specific geometry for binding to a metal center. georgiasouthern.edu This structural control is critical for creating a well-defined chiral environment around the metal, which in turn directs the stereochemical outcome of a catalytic reaction. The synthesis of these ligands often involves reacting the precursor, such as 2,6-Dibromopyridine (B144722), with an appropriate amine under high heat and pressure. georgiasouthern.edugeorgiasouthern.edu

PrecursorReagentResulting Ligand FragmentPotential Application
2,6-DibromopyridineMethylamine (B109427)2-Bromo-6-methylaminopyridineSynthesis of TREN-based scaffolded ligands for EMACs georgiasouthern.edu
2,6-DibromopyridineEthylamine (B1201723)2-Bromo-6-ethylaminopyridineDiversification of ligand library for metal complexes georgiasouthern.edu
2-Bromo-6-aminopyridine derivativeTRENTren-based scaffolded ligandStabilizing triiron EMAC complexes for magnetic materials georgiasouthern.edu

Integration into Medicinal Chemistry Lead Optimization and Scaffold Diversity Studies

In drug discovery, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure serves as a versatile scaffold for this process, offering multiple points for modification to explore the chemical space around a lead compound.

High-throughput synthesis (HTS) aims to rapidly produce large libraries of related compounds for biological screening. The this compound molecule is an ideal core scaffold for HTS due to its two orthogonal reactive sites.

A combinatorial library can be generated by reacting the primary amine with a diverse set of building blocks (e.g., hundreds of different carboxylic acids to form an amide library). Subsequently, each of these new compounds can be subjected to a second diversification step at the bromine position using a range of cross-coupling partners (e.g., various boronic acids for a Suzuki coupling). This two-dimensional approach allows for the exponential and automated generation of thousands of distinct, but structurally related, compounds from a single starting scaffold. These libraries are then screened to identify new hits or to build a detailed understanding of structure-activity relationships.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The derivatization of this compound at its amine and bromo positions provides a direct method to probe these relationships. nih.gov

The primary amine can be modified to explore the importance of its basicity and hydrogen-bonding capability. The bromine atom serves as a handle for introducing a wide variety of substituents to probe the steric and electronic requirements of the binding pocket of a biological target. For example, SAR studies on other scaffolds have shown that replacing a 6-bromo substituent can be done without loss of bioactivity, allowing for the introduction of other groups to fine-tune properties. nih.gov

The table below outlines potential derivatization strategies and the SAR questions they could address.

Modification SiteReaction TypeExample ReagentsSAR Question Addressed
Ethanamine Group AcylationAcetyl chloride, Benzoyl chlorideIs a neutral amide tolerated? What is the effect of an aromatic ring?
Reductive AminationAcetone, BenzaldehydeHow does N-alkylation and increased steric bulk affect activity?
SulfonylationMethane­sulfonyl chlorideIs a strong hydrogen bond acceptor (sulfonamide) beneficial?
QuaternizationMethyl IodideIs a permanent positive charge at the nitrogen beneficial or detrimental?
Pyridine Ring (at Br) Suzuki CouplingPhenylboronic acid, Thiophene­boronic acidHow do different aromatic/heteroaromatic groups impact binding?
Sonogashira CouplingPhenylacetyleneWhat is the effect of a linear, rigid substituent?
Buchwald-Hartwig AminationAniline, MorpholineCan a new substituted amine at the 6-position improve potency?
Stille CouplingTributyl(vinyl)tinWhat is the impact of introducing an alkene at this position?

Through such systematic modifications, medicinal chemists can build a detailed model of the molecular interactions required for a desired biological effect, guiding the rational design of more effective therapeutic agents. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique molecular architecture of this compound, featuring a pyridine ring for metal coordination and hydrogen bonding, a flexible ethylamine side chain, and a bromo substituent for potential halogen bonding, makes it a valuable building block in the field of supramolecular chemistry and self-assembly. These processes rely on non-covalent interactions to construct larger, well-defined structures from individual molecular components. The strategic placement of functional groups in this compound allows for its participation in a variety of these weak interactions, enabling the formation of complex supramolecular architectures.

Design of Molecular Receptors and Hosts

Molecular receptors are entities designed to selectively bind other molecules, known as guests, through non-covalent interactions, a field known as host-guest chemistry. The design of these hosts often involves creating a pre-organized cavity or cleft that is sterically and electronically complementary to the intended guest. Bipyridine units are frequently incorporated into the structure of molecular receptors due to their defined geometry and ability to participate in hydrogen bonding and metal coordination. acs.orgnih.gov

While direct research on this compound as a primary component of molecular receptors is not extensively documented, its structural motifs are analogous to those used in established host systems. For instance, "molecular tweezers" and macrocycles often utilize rigid aromatic spacers and flexible arms to create a binding pocket. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov The 2-(6-bromopyridin-2-yl) moiety can serve as a key component in such structures. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ethylamine group can act as a hydrogen bond donor. These interactions are crucial for the recognition and binding of guest molecules. nih.gov

Furthermore, the bromo-substituent on the pyridine ring can introduce an additional layer of control and specificity in molecular recognition through halogen bonding. nih.govmdpi.comresearchgate.net Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base, and its strength can be tuned by varying the halogen and the electronic nature of the molecule. mdpi.com This interaction can be exploited to direct the assembly of host-guest complexes with a high degree of precision.

The table below summarizes the key structural features of this compound and their potential roles in the design of molecular receptors.

Structural FeaturePotential Role in Molecular RecognitionRelevant Interactions
Pyridine RingRigid scaffold, hydrogen bond acceptorHydrogen Bonding, π-π Stacking
Ethanamine Side ChainFlexible linker, hydrogen bond donorHydrogen Bonding, Electrostatic Interactions
Bromo SubstituentDirectional interaction siteHalogen Bonding

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. nih.gov When these polymers are porous, they are classified as metal-organic frameworks (MOFs). mdpi.comacs.org The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the geometry of the metal center and the structure of the organic linker. nih.goviastate.edu

Bipyridine and pyridyl-based ligands are extensively used as organic linkers in the construction of coordination polymers and MOFs. nih.govmdpi.comacs.orgresearchgate.net The nitrogen atom of the pyridine ring readily coordinates to a wide variety of metal ions, making it a versatile building block for these materials. frontiersin.orgmdpi.com The ethylamine group in this compound can also participate in coordination or act as a site for post-synthetic modification.

The presence of the bromo group on the pyridine ring can influence the resulting structure and properties of the coordination polymer or MOF. Halogen atoms can participate in secondary interactions, such as halogen-halogen or halogen-π interactions, which can direct the packing of the polymeric chains or frameworks. mdpi.com This can lead to the formation of unique topologies and potentially influence the material's properties, such as gas sorption or catalytic activity.

Lanthanide coordination polymers are a specific class of these materials that have gained attention for their interesting luminescent and magnetic properties. rsc.orgbohrium.comrsc.orgmdpi.com The use of pyridyl-functionalized ligands is common in the synthesis of lanthanide-based coordination polymers. rsc.orgbohrium.comrsc.org The specific coordination environment around the lanthanide ion, dictated by the ligand, plays a crucial role in determining the photophysical properties of the resulting material. While not directly reported, the coordination of this compound to lanthanide ions could potentially lead to new materials with interesting optical properties.

The following table outlines the potential role of this compound in the formation of coordination polymers and MOFs.

ComponentRole in Coordination Polymer/MOF Formation
Pyridine NitrogenPrimary coordination site for metal ions
Ethanamine GroupSecondary coordination site or functional handle for post-synthetic modification
Bromo SubstituentCan influence crystal packing through halogen bonding and other weak interactions
Overall MoleculeActs as a multitopic linker to connect metal centers into extended networks

Emerging Research Directions and Future Perspectives for 2 6 Bromopyridin 2 Yl Ethanamine

Development of Novel Reactivity Patterns and Unexplored Transformations

While 2-(6-Bromopyridin-2-YL)ethanamine is a valuable building block, its full synthetic potential is yet to be realized. The presence of three distinct points of reactivity—the bromine atom, the pyridine (B92270) ring, and the primary amine—offers a rich platform for exploring novel chemical transformations. Future research will focus on leveraging these functional groups in new and creative ways.

The bromine atom at the 6-position is a prime site for cross-coupling reactions, but research is expanding beyond standard Suzuki and Buchwald-Hartwig reactions. For example, nickel-catalyzed cross-electrophile couplings are emerging as powerful methods for forming C-C bonds under different conditions than traditional palladium catalysis. acs.org The development of new ligands and reaction conditions could enable the coupling of previously inaccessible fragments at this position. acs.org Furthermore, the ethanamine side chain can be a directing group for C-H activation reactions on the pyridine ring or a handle for constructing more complex fused heterocyclic systems. nih.gov Research into photoredox catalysis may also uncover new ways to functionalize the pyridine ring or the side chain under mild conditions. nih.gov

Integration with Automation and High-Throughput Experimentation in Discovery

The discovery of new reactions and the optimization of existing ones are being revolutionized by automation and high-throughput experimentation (HTE). nih.govacs.org These technologies use robotic platforms to set up, run, and analyze hundreds or even thousands of reactions in parallel, allowing for a much broader exploration of reaction parameters (e.g., catalysts, ligands, solvents, temperature) than is possible with manual methods. youtube.comyoutube.com

For a molecule like this compound, HTE can be used to rapidly screen for optimal conditions for its synthesis or to discover entirely new reactions in which it can participate. acs.org For instance, an array of different catalysts and coupling partners could be rapidly tested to expand its utility in medicinal chemistry library synthesis. nih.gov Automated systems can integrate synthesis, purification, and analysis, dramatically shortening the design-make-test cycle in drug discovery. nih.govumich.edu As these platforms become more accessible, they will undoubtedly accelerate the discovery of new derivatives and applications of this compound. researchgate.net

TechnologyApplication in Pyridine ChemistryKey Benefits
High-Throughput Experimentation (HTE) Rapid screening of catalysts, ligands, and reaction conditions for cross-coupling and functionalization. youtube.comAccelerates optimization, enables discovery of novel reactions, covers wider chemical space. acs.org
Automated Synthesis Platforms Synthesis of compound libraries based on the pyridine scaffold for drug discovery. nih.govresearchgate.netReduces manual labor, increases reproducibility, shortens design-make-test cycles. nih.gov
Flow Chemistry with In-line Analysis Continuous production and real-time optimization of synthesis. youtube.comnih.govEnhanced safety and control, seamless scale-up, rapid data acquisition. youtube.com

Potential for Advanced Functional Materials and Nanotechnology Research

The unique electronic and coordination properties of the pyridine ring make it an attractive component for advanced materials. This compound, with its multiple coordination sites (the pyridine nitrogen and the ethylamine (B1201723) nitrogen), is a prime candidate for use as a ligand in coordination chemistry and materials science.

One promising area is the synthesis of extended metal atom chains (EMACs), which are linear chains of metal ions held together by surrounding ligands. georgiasouthern.edugeorgiasouthern.edu These materials can exhibit interesting magnetic and electronic properties. georgiasouthern.edu The structure of this compound makes it suitable for creating scaffolded ligands that can stabilize such multi-metallic complexes. georgiasouthern.edugeorgiasouthern.edu The bromine atom also provides a synthetic handle for anchoring these complexes to surfaces or integrating them into larger polymeric or nanoparticulate systems. This opens up possibilities in fields like molecular electronics, spintronics, and catalysis.

Future Prospects in Interdisciplinary Research Collaborations

The future development and application of this compound will increasingly depend on collaborations across different scientific disciplines.

Chemistry and Chemical Engineering: Collaboration will be essential for translating novel, lab-scale synthetic methods into robust, scalable processes using principles of flow chemistry and process analytical technology.

Chemistry and Materials Science: Designing and synthesizing new functional materials, such as metal-organic frameworks (MOFs) or EMACs, will require the combined expertise of synthetic organic chemists and materials scientists. georgiasouthern.eduresearchgate.net

Chemistry and Computational Science: The use of artificial intelligence and machine learning to predict reaction outcomes, design new catalysts, and screen virtual libraries of derivatives will become more prevalent, requiring close collaboration between synthetic chemists and data scientists. researchgate.net

Chemistry and Biology: As new derivatives are synthesized, collaborations with biologists and pharmacologists will be crucial for evaluating their biological activity and identifying potential new therapeutic applications, for example, in the development of novel anticancer agents or kinase inhibitors. nih.gov

Through these interdisciplinary efforts, the full potential of this compound as a versatile chemical intermediate can be realized, leading to innovations in medicine, materials, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-bromopyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving bromopyridine precursors. For example, tosylation of ethanolamine derivatives followed by substitution with 6-bromopyridine intermediates is a viable pathway . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of techniques:

  • NMR : Confirm the presence of the ethanamine chain (δ ~2.8 ppm for CH₂NH₂) and bromopyridine aromatic protons (δ ~7.5–8.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., SHELX programs) provides bond-length/angle data; R-factor < 0.05 indicates high precision .
  • HPLC-MS : Quantify purity (>95%) and detect side products (e.g., dehalogenated byproducts) .

Q. What safety precautions are critical when handling this compound?

  • Answer : Due to potential toxicity (similar to halogenated amines), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas (argon) to prevent degradation. Refer to SDS guidelines for halogenated amines, emphasizing spill containment and neutralization protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound for catalytic applications?

  • Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO/LUMO energies, charge distribution, and bromine’s electron-withdrawing effects. Validate against experimental UV-Vis spectra. The bromine atom stabilizes the LUMO, enhancing electrophilicity in cross-coupling reactions .

Q. What mechanistic insights explain contradictory reactivity in Suzuki-Miyaura couplings involving this compound?

  • Answer : Contradictions may arise from competing pathways:

  • Oxidative addition : Pd⁰ inserts into the C–Br bond, but steric hindrance from the ethanamine group can slow this step.
  • Base sensitivity : The amine group may deprotonate under basic conditions, altering catalyst coordination. Use milder bases (e.g., K₂CO₃) and low Pd loading (1–2 mol%) to mitigate side reactions .

Q. How does this compound interact with biological targets (e.g., neurotransmitter receptors)?

  • Answer : The bromopyridine moiety mimics aromatic residues in receptor binding pockets. Assays (e.g., radioligand displacement) can quantify affinity for serotonin or NMDA receptors. Compare with analogs like 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine), where bromine enhances receptor specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(6-Bromopyridin-2-YL)ethanamine
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Reactant of Route 2
2-(6-Bromopyridin-2-YL)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.